Potency in Reversing P-gp-Mediated MDR: BIBW 22 Outperforms Dipyridamole by 20-100× Across Multiple Cell Lines
BIBW 22 demonstrates 20- to 100-fold greater potency than its parent compound dipyridamole in reversing P-gp-mediated multidrug resistance [1]. This quantitative advantage was established across four distinct P-gp-positive human cancer sublines, providing robust, cross-model validation of its enhanced modulatory capacity [1].
| Evidence Dimension | Potency in reversing P-gp-mediated MDR |
|---|---|
| Target Compound Data | Complete reversal at 0.5–2.5 µM |
| Comparator Or Baseline | Dipyridamole: 20- to 100-fold lower potency |
| Quantified Difference | 20–100× more potent |
| Conditions | Four P-gp-positive human cancer sublines (BRO/mdr1.1, 2780AD, plus two others); reversal of resistance to vincristine and doxorubicin measured in vitro [1] |
Why This Matters
This substantial potency advantage makes BIBW 22 the preferred reagent for achieving complete MDR reversal at low, non-toxic concentrations, reducing confounding effects seen with high-dose dipyridamole in mechanistic studies.
- [1] Jansen WJ, Pinedo HM, Kuiper CM, Lincke C, Bamberger U, Heckel A, Boven E. Biochemical modulation of 'classical' multidrug resistance by BIBW22BS, a potent derivative of dipyridamole. Ann Oncol. 1994 Oct;5(8):733-9. PMID: 7826906. View Source
